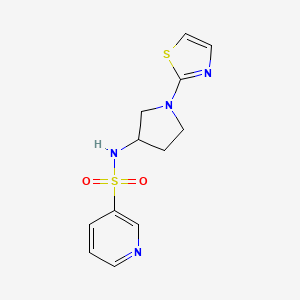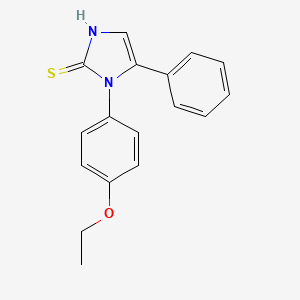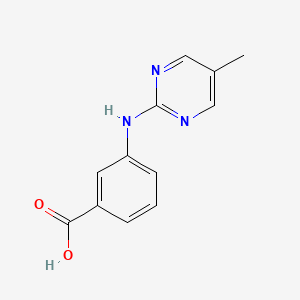![molecular formula C13H22N2O3 B2804748 Tert-butyl 4-oxo-3,10-diazabicyclo[4.3.1]decane-10-carboxylate CAS No. 2260937-73-1](/img/structure/B2804748.png)
Tert-butyl 4-oxo-3,10-diazabicyclo[4.3.1]decane-10-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 4-oxo-3,10-diazabicyclo[4.3.1]decane-10-carboxylate is a chemical compound with the CAS Number: 2260937-73-1 . It has a molecular weight of 254.33 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H22N2O3/c1-13(2,3)18-12(17)15-9-5-4-6-10(15)8-14-11(16)7-9/h9-10H,4-8H2,1-3H3, (H,14,16) . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . More specific physical and chemical properties were not found in the search results.Aplicaciones Científicas De Investigación
Synthesis of Novel Building Blocks
Researchers have developed methods for synthesizing novel diazabicyclic ring systems that serve as important building blocks in synthetic organic chemistry. For instance, a study outlined a convenient method for synthesizing 10-methyl-8,10-diazabicyclo[4.3.1]decane using octanedioic acid as a starting material, highlighting the compound's potential as a precursor for nicotinic modulators (Paliulis et al., 2013).
Molecular Structure Analysis
Another area of application is the synthesis and molecular structure analysis of cyclic amino acid esters, which are relevant in the development of chiral compounds and pharmaceutical intermediates. For example, tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was synthesized from corresponding ethyl 2-amino-4-(2-oxiranyl)butanoate HCl salt, with its structure determined via single crystal X-ray diffraction analysis (Moriguchi et al., 2014).
Development of Chiral Ligands
The compound has also been employed in the development of chiral ligands for enantioselective catalysis. A study described the synthesis of enantiomerically pure bi- and tricyclic 9-oxabispidines, where (1R,5S)-7-methyl-2-oxo-9-oxa-3,7-diazabicyclo[3.3.1]nonane-3-carboxylic acid tert-butyl ester served as a common intermediate, showcasing the compound's utility in asymmetric synthesis and catalysis (Breuning et al., 2009).
Advanced Organic Syntheses
Furthermore, the compound finds applications in advanced organic syntheses, such as in the stereoselective synthesis of piperidine derivatives fused with oxygen heterocycles. This involves the transformation of tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone into various bicyclic systems, demonstrating the compound's versatility in creating complex organic molecules (Moskalenko & Boev, 2014).
Photostimulated Reactions
In addition, photostimulated reactions involving electron and proton transfers have utilized tert-butyl-based compounds, including 1,4-diazabicyclo[2.2.2]octane, to achieve regioselective homolytic tert-butylation of electron-deficient aromatic compounds. This demonstrates the role of tert-butyl-based compounds in facilitating specific types of chemical reactions (Kim et al., 2001).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements include H302, H315, H319, and H335, suggesting that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Appropriate safety precautions should be taken when handling this compound.
Propiedades
IUPAC Name |
tert-butyl 4-oxo-3,10-diazabicyclo[4.3.1]decane-10-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O3/c1-13(2,3)18-12(17)15-9-5-4-6-10(15)8-14-11(16)7-9/h9-10H,4-8H2,1-3H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQSTXQVFNZYWBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCCC1CNC(=O)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-oxo-3,10-diazabicyclo[4.3.1]decane-10-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Oxaspiro[4.5]decane-1-carboxylic acid](/img/structure/B2804666.png)

![N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-ethoxy-1-naphthamide](/img/structure/B2804668.png)


![3-(4-methoxybenzyl)-1-(2-oxo-2-phenylethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2804674.png)
![4-[(4-Bromo-2-chlorophenoxy)methyl]benzoic acid](/img/structure/B2804677.png)
![5-benzyl-N-(2,2-dimethoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2804680.png)

![N-(2-fluorophenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2804682.png)
![2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)-N-(3-methoxybenzyl)acetamide](/img/structure/B2804684.png)

![3-Benzyl-2-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-6-piperidin-1-ylquinazolin-4-one](/img/structure/B2804688.png)